Home > Products > Screening Compounds P50767 > 2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine
2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine - 2097933-06-5

2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Catalog Number: EVT-2938286
CAS Number: 2097933-06-5
Molecular Formula: C16H14F3N3O2
Molecular Weight: 337.302
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine)

Compound Description: TG100435 is a novel, multitargeted, orally active protein tyrosine kinase inhibitor. It demonstrates potent inhibition against Src family kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM [, ]. TG100435 exhibits varying systemic clearance and oral bioavailability across species, with values of 20.1 ml/min/kg and 74% in mice, 12.7 ml/min/kg and 23% in rats, and 14.5 ml/min/kg and 11% in dogs, respectively [].

TG100855 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

Compound Description: TG100855 is the major N-oxide metabolite of TG100435 [, ]. It exhibits even greater potency as a protein tyrosine kinase inhibitor compared to its parent compound, being 2 to 9 times more potent []. Notably, TG100855 is the predominant metabolite in humans, dogs, and rats []. Flavin-containing monooxygenases (FMOs), particularly FMO3, are primarily responsible for the biotransformation of TG100435 to TG100855 []. Interestingly, a retroreduction pathway mediated by cytochrome P450 reductase can convert TG100855 back to TG100435 [].

Ethyl 3-(4-Chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

Compound Description: This compound, with the chemical formula C20H20ClN3O4, is characterized by its furo[2,3-d]pyrimidine core structure []. X-ray diffraction analysis reveals two crystallographically independent molecules within its asymmetric unit [].

BI 894416 ((R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma []. Its structure features a pyrrolidin-2-one moiety connected to a 2-methyl-2H-pyrazolo[3,4-d]pyridine system through an ether linkage.

BI 1342561 ((R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor structurally similar to BI 894416, also developed for the treatment of severe asthma []. The main difference lies in the bicyclic moiety, with BI 1342561 incorporating a 2,3-dimethyl-2H-indazole system instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine present in BI 894416 [].

(2S)-2-[1-(2-Chloro-6-cyano-phenyl)pyrazolo[4,5-e]pyrimidin-4-yl]oxy-3-[(1R)-2-hydroxy-1-methyl-ethoxy]-N-(5-methylpyrazin-2-yl)propanamide

Compound Description: This compound functions as a glucokinase (GLK or GK) activator, with potential for treating or preventing medical conditions mediated by GK, particularly those resulting in a lowered glucose threshold for insulin secretion [].

Properties

CAS Number

2097933-06-5

Product Name

2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(2,3,4-trifluorophenyl)methanone

Molecular Formula

C16H14F3N3O2

Molecular Weight

337.302

InChI

InChI=1S/C16H14F3N3O2/c1-9-20-6-4-13(21-9)24-10-5-7-22(8-10)16(23)11-2-3-12(17)15(19)14(11)18/h2-4,6,10H,5,7-8H2,1H3

InChI Key

JZSJVCIFDKVVHD-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.